molecular formula C9H11F2N3 B2546396 5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine CAS No. 2381965-25-7

5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine

Cat. No.: B2546396
CAS No.: 2381965-25-7
M. Wt: 199.205
InChI Key: NYDJHAJLNYUPBF-HTRCEHHLSA-N
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Description

5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine typically involves the condensation of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . This reaction yields the desired compound through a series of steps that include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological and chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine involves the inhibition of specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, preventing their normal function and leading to the inhibition of cellular processes such as cell division and growth . This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-[trans-2-fluorocyclopentyl]pyrimidin-4-amine is unique due to its specific fluorine substitutions, which enhance its chemical stability and biological activity

Properties

IUPAC Name

5-fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-6-2-1-3-8(6)14-9-7(11)4-12-5-13-9/h4-6,8H,1-3H2,(H,12,13,14)/t6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDJHAJLNYUPBF-HTRCEHHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)NC2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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